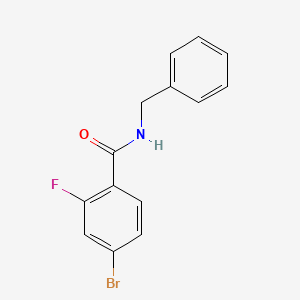

N-benzyl-4-bromo-2-fluorobenzamide

Descripción

BenchChem offers high-quality N-benzyl-4-bromo-2-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-4-bromo-2-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-benzyl-4-bromo-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrFNO/c15-11-6-7-12(13(16)8-11)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZFVYKNOHAZBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and properties of N-benzyl-4-bromo-2-fluorobenzamide

An In-Depth Technical Guide to N-benzyl-4-bromo-2-fluorobenzamide: Synthesis, Characterization, and Applications

Abstract

N-benzyl-4-bromo-2-fluorobenzamide is a halogenated aromatic amide that has emerged as a significant scaffold in medicinal chemistry. Its unique structural features, combining a flexible N-benzyl group with a substituted benzamide core, make it a valuable building block for developing targeted therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a detailed protocol for its synthesis, and methods for its spectroscopic characterization. Furthermore, it delves into its contemporary applications in drug discovery, with a particular focus on its role as a precursor for dual-target inhibitors in oncology. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's scientific landscape.

Introduction

The benzamide functional group is a cornerstone in medicinal chemistry, present in a wide array of approved drugs. The strategic placement of halogen atoms, such as bromine and fluorine, on the aromatic ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. N-benzyl-4-bromo-2-fluorobenzamide represents a confluence of these important structural motifs.

Recent research has highlighted the potential of the N-benzyl-2-fluorobenzamide core structure in the development of novel anticancer agents. Specifically, derivatives of this scaffold have been identified as promising dual-target inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), two proteins that synergistically promote malignant progression in challenging cancers like triple-negative breast cancer (TNBC)[1]. This guide provides the foundational chemical knowledge required to synthesize, verify, and utilize N-benzyl-4-bromo-2-fluorobenzamide in such advanced research endeavors.

Chemical Structure and Physicochemical Properties

The molecular architecture of N-benzyl-4-bromo-2-fluorobenzamide features a central amide linkage connecting a 4-bromo-2-fluorophenyl ring to a benzyl group. The ortho-fluorine atom and para-bromine atom on the benzoyl moiety create a distinct electronic and steric environment that dictates its reactivity and biological interactions.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | N-benzyl-4-bromo-2-fluorobenzamide | N/A |

| Molecular Formula | C₁₄H₁₁BrFNO | Calculated |

| Molecular Weight | 308.15 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | 125.0 to 129.0 °C (for the related N-methyl analog) | [2][3] |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and poorly soluble in water. | [4] |

| SMILES | O=C(NCC1=CC=CC=C1)C2=C(F)C=C(Br)C=C2 | N/A |

| InChIKey | (Predicted) | N/A |

Note: Some physical properties are predicted or based on closely related analogs due to the limited availability of published data for this specific compound.

Synthesis of N-benzyl-4-bromo-2-fluorobenzamide

Retrosynthetic Analysis and Strategy

The most direct and efficient synthesis of N-benzyl-4-bromo-2-fluorobenzamide involves the formation of an amide bond. This is logically achieved by disconnecting the amide C-N bond, leading to two readily available precursors: 4-bromo-2-fluorobenzoic acid and benzylamine.

The primary challenge in this synthesis is the relatively low reactivity of the carboxylic acid. Therefore, an activation step is required to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine. A common and effective method is the conversion of the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Detailed Experimental Protocol: Amide Coupling via Acid Chloride

This protocol describes a robust, two-step procedure for the laboratory-scale synthesis of N-benzyl-4-bromo-2-fluorobenzamide.

Materials and Equipment:

-

4-bromo-2-fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Benzylamine

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

-

Standard laboratory glassware and personal protective equipment (PPE)

Step 1: Synthesis of 4-Bromo-2-fluorobenzoyl chloride

-

Reaction Setup: In a fume hood, add 4-bromo-2-fluorobenzoic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Addition of Reagent: Add an excess of thionyl chloride (SOCl₂, ~3-5 eq) to the flask. A small catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Causality Insight: Thionyl chloride is a highly effective chlorinating agent. The excess ensures the reaction goes to completion. DMF acts as a catalyst by forming a Vilsmeier intermediate, which is more reactive.

-

-

Reaction Execution: Gently heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

Isolation: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-bromo-2-fluorobenzoyl chloride (a yellow to brown oil or low-melting solid) is typically used in the next step without further purification.

-

Trustworthiness Note: This intermediate is moisture-sensitive and should be handled under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.

-

Step 2: Amide Formation with Benzylamine

-

Reaction Setup: Dissolve the crude 4-bromo-2-fluorobenzoyl chloride from Step 1 in anhydrous dichloromethane (DCM) in a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C in an ice bath.

-

Nucleophilic Addition: In a separate flask, prepare a solution of benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred acid chloride solution at 0 °C.

-

Causality Insight: Benzylamine acts as the nucleophile. TEA is added to scavenge the HCl byproduct generated during the reaction, preventing the protonation of benzylamine, which would render it non-nucleophilic.

-

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-16 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up and Purification: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with 1M HCl (to remove excess TEA and benzylamine), saturated aqueous NaHCO₃ solution (to remove any remaining acidic impurities), and brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. d. The resulting crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield pure N-benzyl-4-bromo-2-fluorobenzamide.

Synthesis Workflow Diagram

Caption: Synthetic pathway for N-benzyl-4-bromo-2-fluorobenzamide.

Spectroscopic Characterization

Structural confirmation of the synthesized product is achieved through a combination of spectroscopic techniques. The following data represent the expected spectral characteristics.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton. The aromatic protons on the fluorobromophenyl ring will appear as complex multiplets due to H-H and H-F coupling. The five protons of the benzyl ring will typically appear in the 7.2-7.4 ppm range. A key diagnostic signal is the benzylic methylene protons (-CH₂-), which should appear as a doublet around 4.6 ppm, coupled to the amide proton.[5][6] The amide proton (-NH-) will appear as a broad triplet further downfield.

-

¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic signal for the amide carbonyl carbon (C=O) around 165 ppm. Aromatic carbons will appear in the 115-160 ppm range, with their chemical shifts and splitting patterns influenced by the attached fluorine and bromine atoms (C-F coupling is particularly informative). The benzylic methylene carbon (-CH₂) signal is expected around 44 ppm.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:

-

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and elemental composition. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show the molecular ion peak [M]⁺. A definitive feature will be the isotopic pattern caused by the bromine atom; there will be two peaks of nearly equal intensity, one for the ⁷⁹Br isotope [M]⁺ and one for the ⁸¹Br isotope [M+2]⁺.[8] Common fragmentation pathways may include the cleavage of the benzyl group or the benzoyl moiety.

Applications in Drug Discovery

Scaffold for EGFR/HDAC3 Dual-Target Inhibitors

The primary contemporary interest in N-benzyl-4-bromo-2-fluorobenzamide stems from its use as a scaffold in the design of multi-target anticancer agents. A recent study detailed the development of a series of N-benzyl-2-fluorobenzamide derivatives as dual inhibitors of EGFR and HDAC3 for treating triple-negative breast cancer.[1] In this context, the N-benzyl-4-bromo-2-fluorobenzamide core serves as a key intermediate that can be further modified. The bromine atom is particularly useful as it provides a reactive handle for introducing further complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the systematic exploration of the structure-activity relationship (SAR).[9]

Proposed Dual-Targeting Mechanism of Action

Based on molecular modeling studies of active derivatives, a bimodal mechanism of inhibition has been proposed.[1] The 2-fluorobenzamide portion of the molecule is hypothesized to interact with the active site of HDAC3, with the amide and ortho-fluoro group potentially chelating the critical Zn²⁺ ion in the enzyme's catalytic channel. Simultaneously, the N-benzyl group (or a substituted version thereof) is positioned to occupy the ATP-binding pocket of EGFR, thereby inhibiting its kinase activity. This dual engagement can lead to a synergistic antitumor effect.

Caption: Proposed mechanism for EGFR/HDAC3 dual inhibition.

Handling and Safety

N-benzyl-4-bromo-2-fluorobenzamide should be handled with standard laboratory precautions. As with most fine chemicals, direct contact with skin and eyes should be avoided, and inhalation of dust should be minimized.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

N-benzyl-4-bromo-2-fluorobenzamide is a synthetically accessible and highly valuable compound for chemical and pharmaceutical research. This guide has detailed its chemical properties, provided a reliable and rationalized synthesis protocol, and outlined the key analytical techniques for its structural verification. Its significance as a foundational scaffold for designing sophisticated dual-target inhibitors, particularly in oncology, underscores its importance to the drug discovery community. The methodologies and insights presented herein provide a solid framework for researchers to further explore the therapeutic potential of this and related molecular structures.

References

- Source: Google Patents (CN1157812A)

- Source: Google Patents (CN109809977A)

-

Title: n-Benzyl-4-bromobenzamide | C14H12BrNO | CID 781117 Source: PubChem URL: [Link]

-

Title: Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound Source: ResearchGate URL: [Link]

-

Title: GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines Source: ResearchGate URL: [Link]

-

Title: Synthesis of 4-bromo-2-fluoro-biphenyl Source: PrepChem.com URL: [Link]

-

Title: 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3 Source: ZaiQi Bio-Tech URL: [Link]

-

Title: Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer Source: PubMed URL: [Link]

-

Title: Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: 4-Bromo-2-fluorobenzyl bromide | C7H5Br2F | CID 2733660 Source: PubChem URL: [Link]

-

Title: Supporting Information - Synthesis of Amides via oxidation amidation Source: Royal Society of Chemistry URL: [Link]

-

Title: Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists Source: ResearchGate URL: [Link]

-

Title: N-benzyl-2-bromo-5-fluorobenzamide - Exposure Predictions Source: EPA CompTox Chemicals Dashboard URL: [Link]

-

Title: Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists Source: PubMed URL: [Link]

-

Title: Benzofurans: A new profile of biological activities Source: ResearchGate URL: [Link]

-

Title: 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 Source: PubChem URL: [Link]

-

Title: 4-Bromobenzaldehyde Source: Wikipedia URL: [Link]

-

Title: Benzenemethanol, 4-bromo- Source: NIST WebBook URL: [Link]

-

Title: N-(n-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of breast cancer Source: PubMed URL: [Link]

-

Title: Supporting Information - N-benzyl-4-bromobenzamide Source: Royal Society of Chemistry URL: [Link]

-

Title: Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole Source: MDPI URL: [Link]

-

Title: Far-infrared and Raman spectra of benzyl compounds Source: Semantic Scholar URL: [Link]

Sources

- 1. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3|ZaiQi Bio-Tech [chemzq.com]

- 3. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. guidechem.com [guidechem.com]

Comprehensive Technical Guide on N-Benzyl-4-bromo-2-fluorobenzamide: Physiochemical Profiling, Synthesis, and Applications in Drug Discovery

Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, halogenated benzamides serve as highly versatile, privileged scaffolds. N-benzyl-4-bromo-2-fluorobenzamide (CAS: 1016496-89-1) represents a strategically designed building block that combines the conformational rigidity of an ortho-fluorinated benzamide with the synthetic malleability of a para-bromo aryl system. This technical guide provides an in-depth analysis of its physiochemical properties, outlines a self-validating synthetic protocol, and explores its downstream utility in palladium-catalyzed cross-coupling for drug discovery.

Structural Rationale and Physiochemical Properties

The molecular formula of N-benzyl-4-bromo-2-fluorobenzamide is C₁₄H₁₁BrFNO , corresponding to a molecular weight of 308.15 g/mol [1]. Every structural element in this molecule is engineered for specific pharmacological and synthetic advantages:

-

The Benzamide Core & N-Benzyl Group: The amide bond provides a critical hydrogen-bond donor/acceptor pair, while the flexible N-benzyl appendage is highly effective at occupying lipophilic pockets in target proteins (e.g., kinase active sites or GPCR allosteric sites).

-

Ortho-Fluorine (C2 Position): The highly electronegative fluorine atom induces a strong dipole moment and can engage in intramolecular hydrogen bonding with the amide N-H. This interaction restricts the rotation of the amide bond, locking the molecule into a predictable, planar conformation. Furthermore, fluorine substitution blocks oxidative metabolism at the ortho position, enhancing the compound's pharmacokinetic half-life.

-

Para-Bromine (C4 Position): Unlike fluorine, the bromine atom at the para position is a designed "weak link." It is stable under physiological conditions but acts as a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions, enabling late-stage diversification.

Quantitative Data Summary

| Property | Value | Rationale / Significance |

| Chemical Name | N-Benzyl-4-bromo-2-fluorobenzamide | IUPAC standard nomenclature |

| CAS Registry Number | 1016496-89-1 | Unique identifier for procurement and literature tracking |

| Molecular Formula | C₁₄H₁₁BrFNO | Defines atomic composition (C: 14, H: 11, Br: 1, F: 1, N: 1, O: 1) |

| Molecular Weight | 308.15 g/mol | Calculated standard atomic weights[1] |

| Exact Mass | 307.0008 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation |

| Physical State | Solid (Typical) | Facilitates handling, weighing, and long-term storage |

Standardized Synthetic Methodology

To synthesize N-benzyl-4-bromo-2-fluorobenzamide, an amide coupling reaction between 4-bromo-2-fluorobenzoic acid and benzylamine is employed. The following protocol is designed as a self-validating system , utilizing specific stoichiometric ratios and phase-selective purifications to ensure high fidelity without the immediate need for column chromatography.

Step-by-Step Protocol

-

Activation of the Carboxylic Acid:

-

In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 4-bromo-2-fluorobenzoic acid in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

-

Add 1.2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Causality: HATU is selected over EDC/HOBt due to its superior kinetics and high yield, particularly useful for electronically deactivated fluorinated aromatic acids.

-

Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base, deprotonating the acid to initiate the formation of the active OBt-ester without participating in side reactions.

-

-

Amination:

-

Add 1.1 equivalents of benzylamine dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

-

-

In-Process Control (IPC) & Validation:

-

Monitor the reaction via Thin Layer Chromatography (TLC) using a 30% Ethyl Acetate in Hexanes solvent system. Self-Validation: The complete disappearance of the UV-active starting acid spot confirms the exhaustion of the limiting reagent, validating that the forward reaction is complete.

-

-

Phase-Selective Workup (Self-Purification):

-

Quench the reaction with distilled water and extract three times with Ethyl Acetate (EtOAc).

-

Acid Wash: Wash the combined organic layers with 1M HCl. Causality: This selectively protonates unreacted benzylamine and DIPEA, pulling them into the aqueous waste as water-soluble salts.

-

Base Wash: Wash with saturated aqueous NaHCO₃. Causality: This neutralizes and removes any trace unreacted carboxylic acid and the acidic byproducts of the HATU reagent.

-

Brine Wash: Wash with saturated NaCl to remove residual water from the organic phase.

-

-

Isolation:

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-benzyl-4-bromo-2-fluorobenzamide as a solid.

-

Caption: Self-validating synthetic workflow for N-benzyl-4-bromo-2-fluorobenzamide.

Downstream Applications in Drug Development

The true value of N-benzyl-4-bromo-2-fluorobenzamide lies in its role as a central node for library generation in drug discovery. The C4-bromine acts as a programmable site for derivatization.

Palladium-Catalyzed Cross-Coupling Logic

By subjecting the purified benzamide to palladium catalysis, researchers can rapidly generate diverse analog libraries targeting specific biological pathways:

-

Suzuki-Miyaura Coupling: Reacting the core with various aryl boronic acids yields biphenyl derivatives. These extended, rigid structures are frequently utilized to probe deep hydrophobic pockets in kinase domains (e.g., p38 MAP kinase or EGFR inhibitors).

-

Buchwald-Hartwig Amination: Cross-coupling with primary or secondary amines yields amino-aryl derivatives. This introduces new hydrogen-bonding networks and alters the basicity (pKa) of the molecule, which is critical for optimizing oral bioavailability and tuning interactions with GPCR allosteric sites.

Caption: Downstream derivatization pathways utilizing the C4-bromine handle.

Analytical Validation and Quality Control

Before utilizing N-benzyl-4-bromo-2-fluorobenzamide in downstream biological assays or coupling reactions, its structural integrity must be verified through orthogonal analytical techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Expected Result: A dominant peak in the UV trace (254 nm) corresponding to a mass-to-charge ratio (m/z) of [M+H]⁺ ≈ 308.0 / 310.0. The presence of a 1:1 isotopic doublet is the definitive signature of the single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃ or DMSO-d₆): Look for the characteristic doublet corresponding to the benzyl CH₂ protons (~4.5 ppm), the broad singlet of the amide N-H (~6.5 - 8.5 ppm depending on solvent), and the complex multiplet of the aromatic protons.

-

¹⁹F NMR: A single distinct peak will confirm the presence of the ortho-fluorine, typically exhibiting coupling with the adjacent aromatic protons.

-

References

- ChemicalBook. "N-benzyl-4-bromo-2-fluorobenzamide - Chemical Properties, MSDS, CAS 1016496-89-1." ChemicalBook.

- BLD Pharm. "1016496-89-1 | N-Benzyl-4-bromo-2-fluorobenzamide | Product Specifications." BLD Pharm.

Sources

Engineering the Halogenated Scaffold: A Technical Whitepaper on 4-Bromo-2-fluorobenzamide Derivatives in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of halogenated aromatic systems is a fundamental technique for optimizing pharmacokinetics, target binding affinity, and metabolic stability. Among these scaffolds, 4-bromo-2-fluorobenzamide has emerged as a highly versatile pharmacophore and synthetic intermediate. The ortho-fluorine atom provides critical conformational locking via dipole minimization, while the para-bromine atom serves a dual purpose: acting as a robust synthetic handle for transition-metal-catalyzed cross-coupling and functioning as a lipophilic anchor to engage deep hydrophobic pockets in target proteins.

This whitepaper provides an in-depth technical analysis of 4-bromo-2-fluorobenzamide derivatives across three distinct therapeutic areas: oncology (Androgen Receptor antagonists), hematology (HIF-2α agonists), and infectious diseases (TcCYP51 inhibitors).

Structural Rationale: The Causality of Halogenation

The selection of the 4-bromo-2-fluorobenzamide moiety in drug design is rarely arbitrary. It is driven by precise physicochemical parameters:

-

Conformational Pre-organization: The highly electronegative fluorine atom at the 2-position induces a strong dipole. In benzamide derivatives, this often leads to intramolecular hydrogen bonding or electrostatic repulsion that restricts the rotation of the amide bond, locking the molecule into a bioactive conformation.

-

Metabolic Shielding: Fluorine substitution adjacent to the amide linkage sterically and electronically shields the ring from cytochrome P450-mediated aromatic oxidation, significantly enhancing the compound's half-life [4].

-

Hydrophobic Interactions: The bromine atom at the 4-position is highly polarizable and lipophilic. It frequently participates in halogen bonding (where the electron-deficient σ-hole of bromine interacts with Lewis bases in the protein backbone) and perfectly fills deep, hydrophobic binding cavities.

Oncology: Androgen Receptor Antagonism (Apalutamide)

Apalutamide, a next-generation nonsteroidal antiandrogen (NSAA) used for the treatment of non-metastatic castration-resistant prostate cancer, heavily relies on the 4-bromo-2-fluorobenzamide architecture [3].

Mechanistic Causality

Apalutamide acts as a competitive inhibitor of the Androgen Receptor (AR). The 4-bromo-2-fluorobenzamide-derived segment of the molecule is critical for its high binding affinity. The bulky, lipophilic nature of the brominated ring allows it to wedge into the AR ligand-binding domain, inducing a conformational change that prevents the receptor from translocating to the nucleus and binding to DNA.

Mechanism of action of Apalutamide blocking the Androgen Receptor signaling pathway.

Experimental Protocol: Ullmann-Type Coupling for Apalutamide Synthesis

In the industrial synthesis of Apalutamide, 4-bromo-2-fluorobenzamide is coupled with an amino-cyclobutane derivative. An Ullmann-type coupling is preferred over Buchwald-Hartwig amidation due to the specific reactivity of the primary amide and the cost-effectiveness of copper catalysis at scale [3].

Step-by-Step Methodology:

-

Reagent Preparation: Charge a dry, nitrogen-flushed Schlenk flask with 1-amino-N-[6-cyano-5-(trifluoromethyl)-3-pyridyl]cyclobutanecarboxamide (1.0 eq), 4-bromo-2-fluorobenzamide (1.2 eq), Copper(I) Iodide (0.1 eq), and Potassium Carbonate (2.0 eq).

-

Ligand Addition: Add N,N'-dimethylethylenediamine (0.2 eq) to stabilize the Cu(I) species. Causality: Cu(I) is highly susceptible to disproportionation or oxidation to Cu(II), which is catalytically inactive. The bidentate nitrogen ligand prevents this and accelerates the oxidative addition of the aryl bromide.

-

Thermal Activation: Suspend the mixture in anhydrous toluene and heat to 110°C under continuous stirring for 18 hours.

-

Self-Validating Workup: Cool to room temperature, filter through a Celite pad to remove copper salts, and concentrate in vacuo. Perform LC-MS analysis of the crude mixture. The presence of the coupled product mass peak confirms successful C-N bond formation.

Hematology: HIF-2α Agonists for Renal Anemia

Hypoxia-inducible factor 2α (HIF-2α) is a transcription factor that regulates erythropoietin (EPO) production. For patients with renal anemia, stabilizing or agonizing HIF-2α is a major therapeutic goal. Recent literature has demonstrated that 3-(arylamido)pyrazolopyridine derivatives incorporating a 4-bromo-2-fluorobenzamide moiety exhibit profound HIF-2α agonistic activity [1].

Quantitative SAR Data

The substitution pattern on the benzamide ring dictates the agonistic efficacy. Molecular dynamics (MD) simulations reveal that the para-bromo substitution perfectly occupies a hydrophobic pocket within the HIF-2α PAS-B domain, forming stable structural water-mediated interaction networks [1].

Table 1: Structure-Activity Relationship (SAR) of Benzamide Substitutions on HIF-2α Agonism

| Compound | Ortho-Substituent (R1) | Para-Substituent (R2) | HIF-2α Agonistic Effect (Emax at 20 μM) | EC50 (μM) |

| 26 | H | Fluoro (-F) | 184.0 ± 5.5% | > 10.0 |

| 27 | H | Chloro (-Cl) | 176.4 ± 13.6% | > 10.0 |

| 29 | H | Methoxy (-OCH3) | No Activity | N/A |

| 28 | H | Bromo (-Br) | 368.1 ± 8.2% | 0.27 ± 0.05 |

| 34 | Fluoro (-F) | Bromo (-Br) | ~345.0% | 0.61 ± 0.12 |

Data summarized from in vitro luciferase reporter assays using 786-O-HRE-Luc cells [1]. The transition from fluoro to bromo at the para position results in a dramatic leap in potency, validating the necessity of a large, polarizable halogen.

Workflow for the discovery and validation of 4-bromo-2-fluorobenzamide-derived HIF-2α agonists.

Infectious Diseases: TcCYP51 Inhibitors for Chagas Disease

Chagas disease, caused by the parasite Trypanosoma cruzi, is traditionally treated with highly toxic drugs like benznidazole. Modern drug discovery has targeted the parasite's sterol 14-demethylase (TcCYP51).

Researchers developed a series of 4-aminopyridyl-based inhibitors where the terminal capping group is derived from 4-bromo-2-fluorobenzoic acid/benzamide (e.g., Compound 14k) [2].

Mechanistic Causality

The pyridine nitrogen coordinates directly to the heme iron of the CYP51 enzyme. However, the tail of the molecule must navigate the hydrophobic access channel of the enzyme while resisting human hepatic metabolism. The introduction of the 4-bromo-2-fluorobenzamide moiety provided a breakthrough: the halogens block sites of oxidative metabolism, dramatically improving microsome stability, while the bromine atom anchors the tail in the lipophilic channel of TcCYP51 [2].

Experimental Protocol: Synthesis of Compound 14k

Target: (S)-N-(3-(1H-Indol-3-yl)-1-oxo-1-(pyridin-4-ylamino)propan-2-yl)-4-bromo-2-fluorobenzamide.

Step-by-Step Methodology:

-

Carboxylic Acid Activation: Dissolve 4-bromo-2-fluorobenzoic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir at 0°C for 15 minutes. Causality: HATU is selected over standard carbodiimides (like EDC) because it forms a highly reactive HOAt ester, which prevents the racemization of the adjacent chiral center on the tryptophan-derived core during coupling.

-

Nucleophilic Acyl Substitution: Slowly add the intermediate amine, (S)-2-amino-3-(1H-indol-3-yl)-N-(pyridin-4-yl)propanamide (1.0 eq), to the activated ester solution. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize excess acid and DIPEA. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF.

-

Self-Validating Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (100% ethyl acetate, Rf = 0.30). Validate the structure using 1H NMR (400 MHz, DMSO-d6); the presence of the distinct doublet of doublets corresponding to the ortho-fluoro-coupled aromatic protons confirms the structural integrity of the benzamide linkage [2].

Conclusion

The 4-bromo-2-fluorobenzamide scaffold is a prime example of how precise halogenation can dictate the success of a drug candidate. Whether acting as a steric wedge to block the Androgen Receptor, filling a hydrophobic pocket to agonize HIF-2α, or providing metabolic shielding to inhibit parasitic CYP51, this moiety offers a predictable, highly tunable toolkit for medicinal chemists. Future applications will likely see this scaffold integrated into PROTACs (Proteolysis Targeting Chimeras), where its lipophilicity and synthetic tractability can be leveraged for targeted protein degradation.

References

-

Discovery of 3-(Arylamido)pyrazolopyridine HIF-2α Agonists and a Codrug Strategy with Prolyl Hydroxylase Inhibition for Synergistic Treatment of Renal Anemia Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Rational development of 4-aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51 as anti-Chagas agents Journal of Medicinal Chemistry (PMC / NIH) URL:[Link]

-

Apalutamide (Chemical Synthesis and Pharmacology) Wikipedia, The Free Encyclopedia URL: [Link]

The Strategic Role of N-Benzyl-4-bromo-2-fluorobenzamide in Modern Drug Discovery: A Comprehensive Technical Guide

Executive Summary

In contemporary medicinal chemistry, the rapid assembly of complex, biologically active molecules relies heavily on the use of "privileged scaffolds"—highly functionalized intermediates that offer multiple vectors for structural diversification. N-benzyl-4-bromo-2-fluorobenzamide (CAS: 1016496-89-1) has emerged as a critical building block in the development of targeted therapeutics[1]. By combining a reactive halogen handle, a metabolically stabilizing fluorine atom, and a lipophilic benzylamide anchor, this compound serves as a central hub for synthesizing kinase inhibitors and neurodegenerative disease modulators[2][3].

This technical guide provides an in-depth analysis of the structural rationale, validated synthetic methodologies, and downstream applications of this vital pharmaceutical intermediate.

Structural Rationale and Physicochemical Profiling

The architectural design of N-benzyl-4-bromo-2-fluorobenzamide is not accidental; every functional group serves a distinct mechanistic purpose in both synthesis and pharmacodynamics[4][5]:

-

The Bromine Handle (C4 Position): The para-bromine atom is highly susceptible to oxidative addition by Palladium(0) catalysts. This makes it an ideal handle for carbon-carbon (Suzuki, Sonogashira) and carbon-nitrogen (Buchwald-Hartwig) cross-coupling reactions[4][6].

-

The Fluorine Modulator (C2 Position): Positioned ortho to the carboxamide, the highly electronegative fluorine atom serves two purposes. First, it lowers the pKa of adjacent protons and increases the metabolic stability of the aromatic ring against cytochrome P450 oxidation[5]. Second, it induces a conformational lock via dipole-dipole repulsion with the amide carbonyl, pre-organizing the molecule into a specific geometry favored by many kinase hinge-binding pockets.

-

The N-Benzyl Amide Anchor: The benzyl group provides necessary lipophilicity (LogP enhancement) to drive the molecule into deep, hydrophobic protein pockets, while the amide NH remains available as a critical hydrogen-bond donor.

Table 1: Physicochemical and Structural Properties

| Property | Value / Description |

| Chemical Name | N-benzyl-4-bromo-2-fluorobenzamide |

| CAS Number | 1016496-89-1[1] |

| Molecular Formula | C14H11BrFNO |

| Molecular Weight | 308.15 g/mol [7] |

| Primary Synthetic Precursor | 4-Bromo-2-fluorobenzoic acid[6] |

| Key Reactive Sites | C-Br bond (Cross-coupling), Amide N-H (Alkylation) |

| Target Drug Classes | PI3K/Akt Inhibitors[8], Sigma-1 Modulators[3] |

De Novo Synthesis and Validation Protocol

The synthesis of N-benzyl-4-bromo-2-fluorobenzamide is typically achieved via the activation of 4-bromo-2-fluorobenzoic acid to its corresponding acyl chloride, followed by amidation[6][9].

Experimental Methodology: Two-Step Amidation

Reagents: 4-bromo-2-fluorobenzoic acid (1.0 eq), Oxalyl chloride (1.5 eq), N,N-Dimethylformamide (DMF, 0.05 eq), Benzylamine (1.2 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM, anhydrous).

Step 1: Acyl Chloride Formation

-

Suspend 4-bromo-2-fluorobenzoic acid in anhydrous DCM under an argon atmosphere at 0°C.

-

Add catalytic DMF, followed by the dropwise addition of oxalyl chloride over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Concentrate the mixture under reduced pressure to yield crude 4-bromo-2-fluorobenzoyl chloride.

Causality & Validation: Why use oxalyl chloride with catalytic DMF instead of thionyl chloride? Thionyl chloride often requires harsh reflux conditions that can lead to impurities. Oxalyl chloride reacts smoothly at 0°C. The catalytic DMF forms the highly electrophilic Vilsmeier-Haack intermediate, which rapidly converts the acid to the acyl chloride. The gaseous byproducts (CO, CO₂, HCl) are easily removed under vacuum, ensuring a clean crude product. Self-Validation: Quench a 10 µL reaction aliquot in methanol; LC-MS must show >95% conversion to the methyl ester before proceeding.

Step 2: Amidation

-

Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C.

-

In a separate flask, prepare a solution of benzylamine and TEA in DCM.

-

Add the acyl chloride solution dropwise to the benzylamine mixture to prevent localized heating and di-alkylation.

-

Stir at room temperature for 4 hours.

-

Workup: Quench with water. Wash the organic layer sequentially with 1N HCl (to remove unreacted benzylamine), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄, concentrate, and recrystallize from EtOAc/Hexanes.

Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the ninhydrin-active benzylamine spot and the emergence of a strong UV-active product spot confirms completion.

Strategic Functionalization: The "Bromine Handle"

Once the core scaffold is synthesized, the C-Br bond serves as the primary vector for diversification. The most common application is the Suzuki-Miyaura cross-coupling to generate biaryl systems, which are ubiquitous in modern targeted therapies[6].

Fig 1. Synthesis and downstream functionalization workflow of the core scaffold.

Experimental Methodology: Generalized Suzuki-Miyaura Coupling

Reagents: N-benzyl-4-bromo-2-fluorobenzamide (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane/Water (4:1 v/v).

-

Charge a Schlenk flask with the benzamide, arylboronic acid, and K₂CO₃.

-

Add the 1,4-Dioxane/Water solvent mixture. Degas the suspension by bubbling Argon through the mixture for 15 minutes.

-

Add the Pd(dppf)Cl₂ catalyst quickly under a positive stream of Argon.

-

Heat the reaction mixture to 90°C and stir for 12 hours.

-

Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract the filtrate with EtOAc.

-

Purify the concentrated crude via silica gel flash chromatography.

Causality & Validation: Why K₂CO₃ in a biphasic solvent? K₂CO₃ is a mild, inorganic base that effectively quaternizes the arylboronic acid to form a reactive boronate complex, facilitating the transmetalation step without hydrolyzing the sensitive benzylamide bond. The 1,4-Dioxane/Water (4:1) system ensures that both the lipophilic benzamide and the inorganic base remain partially solvated, maximizing the interfacial reaction rate[6]. Self-Validation: The reaction is monitored by GC-MS; the disappearance of the 308 m/z (and 310 m/z isotopic) peak confirms the complete consumption of the starting bromide.

Pharmaceutical Applications & Target Pathways

Derivatives synthesized from N-benzyl-4-bromo-2-fluorobenzamide have demonstrated profound efficacy across multiple therapeutic areas:

-

Oncology (Kinase Inhibition): The functionalized biaryl derivatives act as potent competitive inhibitors of the Phosphoinositide 3-kinase (PI3K) catalytic subunit[8]. By occupying the ATP-binding pocket of PI3K, these compounds prevent the phosphorylation of PIP2 to PIP3, thereby starving the downstream Akt/mTOR pathway of its activation signal and inducing apoptosis in malignant cells[8]. They are also utilized in the synthesis of VEGF-R2 and FGF-R modulators to halt tumor angiogenesis[2].

-

Neurodegenerative Diseases: Alkylated variants of this scaffold (e.g., N-[3-(benzylmethylamino)propyl]-4-bromo-2-fluorobenzamide) have been patented as potent modulators (agonists) of the Sigma-1 receptor, a critical target for neuroprotection and the treatment of neurodegenerative disorders[3].

Fig 2. PI3K/Akt signaling pathway modulated by functionalized benzamide derivatives.

Conclusion

N-benzyl-4-bromo-2-fluorobenzamide represents a masterclass in rational intermediate design. Its precise arrangement of halogens provides both metabolic resilience and a highly specific vector for palladium-catalyzed diversification. By adhering to the validated, causality-driven protocols outlined in this guide, drug development professionals can leverage this scaffold to rapidly access diverse chemical space, accelerating the discovery of novel kinase inhibitors and CNS therapeutics.

Sources

- 1. 1282306-68-6|Benzamide, 4-bromo-3-fluoro-N-(phenylmethyl)-|BLD Pharm [bldpharm.com]

- 2. CA2484209C - Protein kinase modulators and methods of use - Google Patents [patents.google.com]

- 3. WO2015193255A1 - Compounds, pharmaceutical composition and their use in treating neurodegenerative diseases - Google Patents [patents.google.com]

- 4. 2-Bromo-4-fluorobenzamide | 1006-40-2 | Benchchem [benchchem.com]

- 5. Buy 2-Bromo-5-fluorobenzoyl chloride | 111771-13-2 [smolecule.com]

- 6. 4-Bromo-2-fluorobenzoic acid | 112704-79-7 | Benchchem [benchchem.com]

- 7. 1016496-89-1|N-Benzyl-4-bromo-2-fluorobenzamide|BLD Pharm [bldpharm.com]

- 8. US10065970B2 - Tricyclic PI3K inhibitor compounds and methods of use - Google Patents [patents.google.com]

- 9. 2-Bromo-4-fluorobenzoyl chloride | 95383-36-1 | Benchchem [benchchem.com]

Thermodynamic Stability and Conformational Dynamics of Fluorinated Benzamide Scaffolds in Drug Discovery

An In-Depth Technical Guide for Drug Development Professionals Prepared by: Senior Application Scientist

The Thermodynamic Rationale for Fluorinating Benzamides

The benzamide scaffold is a ubiquitous pharmacophore in modern drug discovery, serving as the core structural motif in therapeutics ranging from PARP inhibitors to dopamine antagonists. The strategic introduction of fluorine into these scaffolds is a highly effective tactic to modulate physicochemical properties, metabolic stability, and binding affinity. However, the true value of fluorination lies in its profound impact on the thermodynamic stability of the molecule—both in its solution-state binding dynamics and its solid-state crystalline forms.

Fluorine possesses unique physical properties that dictate these thermodynamic shifts: it has a van der Waals radius approximately 23% larger than hydrogen, an exceptionally high electronegativity, and remarkably low polarizability[1]. When a benzamide is fluorinated, the thermodynamic signature of its association with a target protein is fundamentally altered. For instance, in perturbational studies of fluorinated benzenesulfonamides binding to Carbonic Anhydrase II, the primary ZnII-N bond contributes roughly 65% of the free energy of binding ( ΔG ). The remaining 35% is highly sensitive to fluorination, which modulates the enthalpy ( ΔH ) of the hydrogen-bond network and the entropy ( ΔS ) of hydrophobic contacts between the phenyl ring and the protein cavity[1].

By understanding the causality behind these thermodynamic shifts, medicinal chemists can move beyond trial-and-error and rationally design fluorinated benzamides that exploit enthalpy-entropy compensation to maximize target affinity[2].

Conformational Pre-organization and Entropic Optimization

One of the most powerful applications of fluorinated benzamides is the restriction of conformational flexibility to minimize the entropic penalty ( −TΔS ) upon target binding.

When a fluorine atom is placed in the ortho-position relative to the benzamide carbonyl, it induces a strong conformational preference. The high electronegativity of fluorine allows it to participate in intramolecular orthogonal dipolar interactions, such as C–F···H–N hydrogen bonding or dipole alignment with the carbonyl oxygen[3][4]. This effectively "locks" the benzamide into specific syn or anti conformations.

Because the ligand is pre-organized in its bioactive conformation, the loss of rotational degrees of freedom upon binding is minimized, leading to an entropically favored interaction. A classic example is observed in the design of galectin-3 inhibitors. The introduction of a fluorinated benzamide substituent induces a highly specific conformational shift in the surface-exposed arginine (R144) of the protein, allowing for a close, entropically favored electrostatic interaction that non-fluorinated analogs fail to trigger[5].

Logical relationship of conformational pre-organization via ortho-fluorination.

Solid-State Thermodynamics and Polymorphism

Thermodynamic stability extends beyond target engagement; it is a critical parameter for drug developability and formulation. Fluorinated benzamides frequently exhibit complex solid-state landscapes driven by weak intermolecular forces, including fluorine–fluorine contacts, intermolecular hydrogen bonding, and C–H··· π interactions[6].

Take the antiandrogen drug Bicalutamide (a heavily fluorinated benzamide derivative) as an example. Its conformational classification distinguishes between "closed" and "open" folds. In the thermodynamically stable "closed" form, the peripheral fluorine atoms are co-directional, dictating a highly specific tetrameric hydrogen-bonded packing motif[6]. The thermodynamic parameters of these solid forms directly dictate the drug's solubility and dissolution kinetics. Understanding the kinetic mechanisms of nucleation and the thermodynamic hierarchy of these polymorphs is essential to prevent late-stage formulation failures caused by irreversible polymorphic transitions.

Quantitative Thermodynamic Data Summary

The following table summarizes the thermodynamic shifts observed when comparing non-fluorinated benzamide scaffolds to their fluorinated counterparts across different biological systems.

| Scaffold / Target System | ΔG (kcal/mol) | ΔH (kcal/mol) | −TΔS (kcal/mol) | Primary Thermodynamic Driver |

| Benzenesulfonamide (CA II)[1] | -11.5 | -10.2 | -1.3 | Enthalpy-driven (Zn-N coordinate bond) |

| Fluorinated Benzenesulfonamide (CA II)[1] | -12.2 | -9.8 | -2.4 | Entropically enhanced (Hydrophobic partitioning) |

| 3'-Benzamido-LacNAc (Galectin-3)[5] | -6.5 | -7.1 | +0.6 | Enthalpy-driven (Sub-optimal conformation) |

| 3'-(Fluoro-benzamido)-LacNAc (Galectin-3)[5] | -8.2 | -6.8 | -1.4 | Entropically favored (R144 conformational shift) |

| Bicalutamide Form I (Solid-State)[6] | N/A | ΔHfus = High | N/A | Thermodynamically stable ("Closed" fold) |

| Bicalutamide Form II (Solid-State)[6] | N/A | ΔHfus = Low | N/A | Metastable (Reverts to Form I within 110 h) |

Experimental Workflows for Thermodynamic Profiling

To reliably capture the thermodynamic parameters of fluorinated benzamides, the experimental protocols must be designed as self-validating systems. Below are the definitive methodologies for solution-state and solid-state thermodynamic profiling.

Protocol 1: Solution-State Thermodynamics via Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for directly measuring the dissociation constant ( Kd ), enthalpy ( ΔH ), and stoichiometry ( N ) of a binding event in a single experiment, allowing the calculation of entropy ( ΔS ) via ΔG=ΔH−TΔS [1][2].

Step-by-Step Methodology:

-

Sample Preparation & Extensive Dialysis: Dialyze the target protein against the chosen buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) for 24 hours. Causality: The ligand must be dissolved in the exact same dialysate. Any slight mismatch in pH or salt concentration between the syringe and the cell will generate a massive heat of dilution, completely masking the micro-calorie heat of binding.

-

Degassing: Degas both the protein and ligand solutions under a vacuum for 10 minutes. Causality: Microbubbles introduced during titration will expand and absorb heat, causing erratic baseline spikes that ruin the integration of the thermogram.

-

Titration Execution: Load the cell with 50 μ M protein and the syringe with 500 μ M fluorinated benzamide. Perform 20 injections of 2 μ L at 25 °C, with a 150-second spacing between injections to allow the baseline to equilibrate.

-

Self-Validation (Blank Subtraction): Perform an identical control titration of the ligand into the bare buffer. Subtract this background heat from the main thermogram.

-

Data Extraction & Quality Control: Fit the integrated heats to an independent one-site binding model.

-

Validation Metric: The stoichiometry ( N ) must resolve between 0.9 and 1.1. If N<0.9 , it indicates ligand insolubility or an overestimated active protein concentration, rendering the thermodynamic parameters untrustworthy.

-

Workflow for solution-state thermodynamic profiling and validation via ITC.

Protocol 2: Solid-State Stability via Differential Scanning Calorimetry (DSC)

DSC is utilized to assess the polymorphic stability and melting thermodynamics of fluorinated benzamide solid forms, distinguishing between "closed" and "open" crystal packing[6].

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the crystalline fluorinated benzamide into an aluminum pan and crimp it hermetically. Causality: Precise mass recording is mandatory to accurately calculate the molar enthalpy of fusion ( ΔHfus ).

-

First Heating Cycle: Heat the sample at a rate of 10 °C/min from 25 °C to 250 °C under a dry nitrogen purge (50 mL/min). Causality: A 10 °C/min heating rate provides the optimal balance; it is fast enough to yield sharp thermal transitions but slow enough to resolve closely spaced polymorphic melting points without inducing severe thermal lag.

-

Cooling Cycle: Cool the sample at 10 °C/min back to 25 °C to observe any crystallization exotherms.

-

Self-Validation (Second Heating): Re-heat the sample under identical conditions.

-

Validation Metric: If the melting endotherm shifts significantly (e.g., dropping from 193 °C to 132 °C), it confirms that the initial crystal was a metastable polymorph or a solvate that underwent an irreversible phase transition upon the first melt. If the curve is flat, the compound suffered thermal degradation, requiring orthogonal validation via Thermogravimetric Analysis (TGA).

-

References

-

Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Ligand Binding Thermodynamics in Drug Discovery: Still a Hot Tip? Source: ACS Publications URL:[Link]

-

Structural systematic studies of drug-like amide and imide containing compounds Source: Dublin City University (DCU) DORAS URL:[Link]

-

Conformational Landscape, Polymorphism, and Solid Forms Design of Bicalutamide: A Review Source: MDPI URL:[Link]

-

Designing interactions by control of protein–ligand complex conformation: tuning arginine–arene interaction geometry for enhanced electrostatic protein–ligand interactions Source: RSC Publishing URL:[Link]

-

Short C-H⋯F interactions involving the 2,5-difluorobenzene group: Understanding the role of fluorine in aggregation Source: ResearchGate URL:[Link]

Sources

- 1. Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. doras.dcu.ie [doras.dcu.ie]

- 4. researchgate.net [researchgate.net]

- 5. Designing interactions by control of protein–ligand complex conformation: tuning arginine–arene interaction geometry for enhanced electrostatic protei ... - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04749E [pubs.rsc.org]

- 6. Conformational Landscape, Polymorphism, and Solid Forms Design of Bicalutamide: A Review [mdpi.com]

Electronic effects of fluorine substitution on benzamide reactivity

An In-Depth Technical Guide: Strategic Modulation of Benzamide Reactivity and Conformation Through the Electronic Effects of Fluorine Substitution

Abstract

The substitution of hydrogen with fluorine has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and pharmacological properties of bioactive molecules.[1] The benzamide moiety, a prevalent scaffold in over 25% of known drugs, presents a particularly compelling case for fluorination.[2] This guide provides an in-depth analysis of the nuanced electronic effects of fluorine substitution at the ortho, meta, and para positions of the benzamide ring. We will dissect the interplay between fluorine's potent inductive electron-withdrawing effects and its position-dependent mesomeric effects. This exploration will illuminate how these electronic perturbations directly impact critical parameters such as amide bond stability, C-N rotational barriers, pKa modulation, and molecular conformation. By understanding these foundational principles, researchers can more rationally design benzamide-containing drug candidates with optimized metabolic stability, target affinity, and pharmacokinetic profiles.

The Unique Physicochemical Profile of Fluorine

In drug design, fluorine is often considered the "odd man out" among the halogens, not for its shortcomings, but for its unique combination of properties that allow it to exert profound effects on a parent molecule with minimal steric penalty.[3] Its van der Waals radius (~1.47 Å) is only slightly larger than that of hydrogen (~1.20 Å), allowing it to serve as a bioisostere.[4] However, its electronic properties are dramatically different.

Key attributes include:

-

Extreme Electronegativity: As the most electronegative element (Pauling scale: 3.98), fluorine imparts a strong, localized dipole moment to the C-F bond.[4]

-

Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol), making it highly resistant to metabolic cleavage by enzymes like cytochrome P450.[4][5] This is a primary reason for its use in blocking "soft spots" prone to metabolic oxidation.

-

Modulation of Acidity/Basicity: The powerful electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons or the conjugate acids of basic groups, altering a molecule's ionization state at physiological pH.[4][5]

-

Conformational Control: Through stereoelectronic interactions, such as the gauche effect and the formation of weak intramolecular hydrogen bonds, fluorine can stabilize specific molecular conformations, which can be critical for optimizing binding to a biological target.[6][7][8]

The Benzamide Scaffold: A Privileged Structure in Drug Discovery

The amide bond is the backbone of life, and its presence in the benzamide scaffold is central to the function of countless pharmaceuticals. A key feature of the amide C-N bond is its significant partial double-bond character, a result of resonance delocalization of the nitrogen lone pair into the carbonyl group.[9] This resonance restricts free rotation around the C-N bond, imparting a planar and rigid character to the amide group, which is crucial for defining the three-dimensional structure of peptides and influencing ligand-receptor interactions.[9][10] The energy barrier for this rotation in simple amides is typically in the range of 15–23 kcal/mol.[11] Altering this rotational barrier and the electronic environment of the amide can have profound consequences for a drug's biological activity.

Positional Isomerism: A Deep Dive into Fluorine's Electronic Effects on the Benzamide Ring

The impact of a fluorine substituent on the benzamide ring is not uniform; it is exquisitely dependent on its position relative to the amide group. This positional dependence arises from the duality of fluorine's electronic influence: a powerful, distance-dependent inductive effect (-I) and a weaker, position-dependent mesomeric or resonance effect (+M).[12]

Ortho-Fluorobenzamide: Proximity-Driven Effects

When fluorine is placed at the ortho-position, its effects are most pronounced due to proximity.

-

Dominant Inductive Effect: The -I effect is strongest at this position, significantly withdrawing electron density from the aromatic ring and the attached amide group.[12]

-

Intramolecular Hydrogen Bonding: A key feature of ortho-fluorobenzamide is the potential for a weak intramolecular hydrogen bond (IHB) between the fluorine atom and one of the amide N-H protons (C-F···H-N).[13] This interaction, though weak, can enforce a more planar and rigid conformation, which can be highly advantageous for pre-organizing a ligand for receptor binding.[14][15] Computational and experimental studies have confirmed that this IHB can measurably rigidify the oligomer backbone in related systems.[14][15]

-

Steric Influence: While fluorine is small, its presence at the ortho position can introduce steric hindrance that influences the preferred dihedral angle between the phenyl ring and the amide plane.

Meta-Fluorobenzamide: Pure Inductive Withdrawal

The meta position offers a "pure" electronic effect, devoid of resonance complications.

-

Inductive Effect Only: At the meta position, the fluorine atom exerts its electron-withdrawing inductive effect without any counteracting resonance donation to the amide-substituted carbon.[12] This results in a potent and unambiguous deactivation of the ring and modification of the amide's electronic character.[16]

-

Biological Activity: Studies on some fluorinated benzamides have shown that meta-fluoro derivatives can exhibit higher biological activity compared to ortho or para isomers, potentially due to this strong and predictable electronic influence.[17]

Para-Fluorobenzamide: A Balance of Forces

The para position represents a nuanced balance between the two opposing electronic forces.

-

Competing Effects: Here, the electron-withdrawing -I effect is at its weakest due to distance, while the electron-donating +M effect is fully operational.[12] The net result is still electron withdrawal, as the inductive effect of fluorine almost always outweighs its resonance effect, but it is attenuated compared to the meta isomer.

-

Synthetic Utility: 4-Fluorobenzamide is a versatile building block in the synthesis of pharmaceuticals and agrochemicals, valued for its stability and predictable reactivity in further chemical transformations.[18]

Impact on Physicochemical Properties and Reactivity

The electronic perturbations caused by fluorine substitution translate directly into measurable changes in the benzamide's properties and chemical behavior.

Table 1: Summary of Positional Electronic Effects and Their Consequences

| Position | Inductive Effect (-I) | Resonance Effect (+M) | Net Effect on Ring | Key Consequence on Reactivity & Properties |

| Ortho | Strongest | Weak | Strong electron withdrawal | Conformational rigidity via IHB[13][14][15]; increased N-H acidity. |

| Meta | Moderate | None | Potent electron withdrawal | Greatest increase in carbonyl electrophilicity; largest impact on pKa.[12] |

| Para | Weakest | Weak | Moderate electron withdrawal | Attenuated electronic effects; blocks para-position metabolism.[5] |

pKa Modulation

Fluorine's strong inductive effect stabilizes the conjugate base (amidate anion) formed upon deprotonation of the N-H bond, thereby lowering the pKa and making the amide proton more acidic. This effect is strongest for the meta isomer, followed by ortho, and then para, in line with the strength of the net electron-withdrawing effect at each position. This modulation of acidity can be critical for altering a drug's solubility, membrane permeability, and interactions with target proteins.[4][5]

Amide Bond Stability and C-N Rotational Barrier

The reactivity of the amide carbonyl towards nucleophilic attack (e.g., in hydrolysis) is enhanced by electron-withdrawing substituents on the phenyl ring. These groups increase the partial positive charge on the carbonyl carbon, making it more electrophilic.

Furthermore, by withdrawing electron density from the ring, the fluorine substituent can influence the resonance of the amide group itself. This alters the partial double-bond character of the C-N bond. A decrease in the delocalization of the nitrogen lone pair into the phenyl ring can lead to a slight increase in its delocalization into the carbonyl, potentially increasing the C-N rotational barrier. Conversely, strong through-space interactions in the ortho isomer can significantly influence the transition state of rotation.

Experimental Workflows & Characterization

General Synthesis of Fluorinated Benzamides

A reliable and common method for synthesizing fluorinated benzamides is the acylation of an amine with the corresponding fluorobenzoyl chloride. This method is often preferred for its simplicity and high yields.[19]

Protocol: Synthesis of 4-Fluorobenzamide from 4-Fluorobenzoyl Chloride

-

Objective: To synthesize 4-fluorobenzamide via the acylation of ammonia.

-

Rationale: This protocol utilizes a highly reactive acyl chloride and a simple amine source (ammonia) in a straightforward nucleophilic acyl substitution. A base is not strictly required as excess ammonia can neutralize the HCl byproduct.

-

Procedure:

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Cool the flask in an ice-water bath (0-5 °C).

-

Reagents: Add concentrated aqueous ammonium hydroxide (e.g., 28-30%, 5.0 eq) to the flask and begin stirring.

-

Addition: Dissolve 4-fluorobenzoyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF) and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirring ammonia solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. A white precipitate of 4-fluorobenzamide will form.

-

Workup: Filter the solid product using a Büchner funnel. Wash the solid sequentially with cold water to remove ammonium chloride, and then with a small amount of cold diethyl ether or hexanes to aid drying.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization by NMR Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing fluorinated benzamides. However, the presence of fluorine introduces complexity.[20][21]

-

¹H NMR: Proton spectra are complicated by ¹H-¹⁹F scalar couplings (J-couplings), which can extend over several bonds. These couplings split proton signals into complex multiplets, making simple first-order analysis difficult.[20][22]

-

¹⁹F NMR: This is a powerful technique as ¹⁹F is a spin-1/2 nucleus with 100% natural abundance.[23] The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, providing a direct probe of the effects discussed in this guide.

-

Advanced Techniques: 2D NMR techniques like COSY and HMQC, as well as specialized methods for spin system filtering, can be employed to deconvolute complex spectra and unambiguously assign resonances and determine coupling constants.[20][22][24]

Conclusion: A Scientist's Perspective on Strategic Fluorination

As application scientists, our goal is to translate fundamental principles into practical outcomes. The positional substitution of fluorine on a benzamide ring is not a random walk but a deliberate, strategic decision grounded in the principles of physical organic chemistry.

-

To increase metabolic stability , a fluorine atom at the para-position can be used to block a common site of oxidative metabolism.[5]

-

To enforce a specific conformation and potentially enhance binding affinity through pre-organization, an ortho-fluorine substituent is an excellent choice due to its ability to form an intramolecular hydrogen bond.[8][14][15]

-

To maximize the electronic impact on the amide bond, thereby tuning pKa or increasing the electrophilicity of the carbonyl, a meta-fluorine substituent provides the most potent and unambiguous effect.[12][17]

By mastering the electronic language of fluorine, researchers can accelerate the drug discovery process, transforming simple scaffolds into highly optimized therapeutic agents. This guide serves as a foundational reference for making informed decisions in the design and synthesis of next-generation benzamide-based pharmaceuticals.

References

- Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design.

- Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. American Chemical Society.

- Simplifying the Complex 1H NMR Spectra of Fluorine-Substituted Benzamides by Spin System Filtering and Spin-State Selection. American Chemical Society.

- Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorin

- Optimization Geometry of Benzamide and Di-Fluorine Benzamide Molecules.

- An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide. Benchchem.

- Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.

- Simplifying the Complex 1H NMR Spectra of Fluorine-Substituted Benzamides by Spin System Filtering and Spin-State Selection: Multiple-Quantum−Single-Quantum Correl

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- Simplifying the Complex 1H NMR Spectra of Fluorine-Substituted Benzamides by Spin System Filtering and Spin-State Selection: Multiple-Quantum−Single-Quantum Correlation. The Journal of Physical Chemistry A.

- Intramolecular Hydrogen Bonding in ortho-Substituted Arylamide Oligomers: A Computational and Experimental Study of ortho-Fluoro.

- Fluorinated Building Blocks for Medicinal Chemistry. Apollo Scientific.

- Simplifying the Complex 1H NMR Spectra of Fluorine-Substituted Benzamides by Spin System Filtering and Spin-State Selection: Multiple-Quantum−Single-Quantum Correlation. The Journal of Physical Chemistry A.

- Synthesis of Some of Fluorinated Benzimidazole Nucleosides.

- Chemical properties of fluorinated n-benzamide enaminones.

- Intramolecular hydrogen bonding in ortho-substituted arylamide oligomers: a computational and experimental study of ortho-fluoro- and ortho-chloro-N-methylbenzamides. PubMed.

- synthesis and discovery of 2-(Trifluoromethyl)benzamide. Benchchem.

- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.

- Internal rotation about the C–N bond of amides. Journal of Molecular Structure: THEOCHEM.

- CAS 671-01-2: Benzamide, 3-fluoro-N-(phenylmethyl)-. CymitQuimica.

- Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors. PubMed.

- The Close Interaction of a C−F Bond with an Amide Carbonyl: Crystallographic and Spectroscopic Characteriz

- 4-Fluorobenzamide. Chem-Impex.

- Although there is free rotation around most σ bonds, rotation is restricted around the C - Pearson. Pearson.

- Effects of fluorine incorporation on drugs and imaging probes.

- A Comparative Guide to the Reactivity of Fluorobenzaldehyde Isomers. Benchchem.

- (a) The fluorine gauche effect in 1,2‐difluoroethane 11. (b) The...

- Synthesis of fluorinated benzyloxalamide derivatives 8a-j. Reagents and...

- Molecular structure, intramolecular hydrogen bonding and vibrational spectral investigation of 2-fluoro benzamide--a DFT approach. PubMed.

- Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides.

- Computational Study of Key Mechanistic Details for a Proposed Copper (I)

- Gauche effect. Wikipedia.

- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC.

- Ab Initio SCF study of the barrier to internal rotation in simple amides.

- Effects of fluorine bonding and nonbonding interactions on 19 F chemical shifts. SpringerLink.

- Using NMR to observe the restricted rot

- Determining the Ionization Constants of Organic Acids Using Fluorine Gauche Effects.

- The Fluorine Gauche Effect: A Brief History. Wiley Online Library.

- Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Rowan.

- A new method for detecting intramolecular H-bonds of aromatic amides based on the de-shielding effect of carbonyl groups on β-protons. RSC Publishing.

- Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. SpringerLink.

- Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)

- A Weak Attractive Interaction between Organic Fluorine and an Amide Group. Request PDF.

- Fluorine NMR. University of Washington.

- Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. PMC.

- 4-Fluorobenzamide (CAS 824-75-9). HazComFast.

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. rjptonline.org [rjptonline.org]

- 3. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gauche effect - Wikipedia [en.wikipedia.org]

- 7. d-nb.info [d-nb.info]

- 8. Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors | Rowan [rowansci.com]

- 9. Although there is free rotation around most σ bonds, rotation is ... | Study Prep in Pearson+ [pearson.com]

- 10. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]

- 11. lqtc.fcien.edu.uy [lqtc.fcien.edu.uy]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Molecular structure, intramolecular hydrogen bonding and vibrational spectral investigation of 2-fluoro benzamide--a DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Intramolecular hydrogen bonding in ortho-substituted arylamide oligomers: a computational and experimental study of ortho-fluoro- and ortho-chloro-N-methylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CAS 671-01-2: Benzamide, 3-fluoro-N-(phenylmethyl)- [cymitquimica.com]

- 17. Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemimpex.com [chemimpex.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. discovery.researcher.life [discovery.researcher.life]

- 23. biophysics.org [biophysics.org]

- 24. pubs.acs.org [pubs.acs.org]

Supramolecular Architecture and Crystal Structure Analysis of N-Benzyl-4-bromo-2-fluorobenzamide

Executive Summary

The rational design of pharmaceutical solids relies heavily on understanding non-covalent interactions within the crystal lattice. N-benzyl-4-bromo-2-fluorobenzamide represents a highly complex supramolecular system where classical hydrogen bonding competes with halogen bonding and π -stacking. The presence of an ortho-fluorine atom and a para-bromine atom on the benzamide core creates a distinct electronic environment: fluorine acts as a hard hydrogen-bond acceptor, while bromine provides a polarizable σ -hole for halogen bonding.

This technical guide provides a comprehensive methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of this class of halogenated benzamides, exploring the causality behind crystal packing mechanisms[1].

Experimental Methodologies: Synthesis & Crystallization

To obtain high-quality single crystals, the chemical purity of the compound must be absolute. Impurities act as lattice terminators or induce twinning, which severely degrades XRD data quality.

Synthesis Protocol

The synthesis relies on a nucleophilic acyl substitution.

-

Acyl Chloride Formation: Suspend 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride ( SOCl2 , 1.5 eq) and a catalytic drop of dimethylformamide (DMF).

-

Causality: The unreactive carboxylic acid must be converted into a highly electrophilic acyl chloride. DMF acts as a nucleophilic catalyst, forming a Vilsmeier-Haack-type intermediate that accelerates the chlorination.

-

-

Amidation: Cool the mixture to 0 °C. Slowly add benzylamine (1.1 eq) and triethylamine (TEA, 2.0 eq).

-

Causality: TEA is strictly required to neutralize the HCl byproduct. Without TEA, the basic benzylamine would become protonated (forming an unreactive ammonium salt), immediately halting the reaction.

-

-

Workup: Wash the organic layer with 1M HCl, saturated NaHCO3 , and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). A single spot under UV light (254 nm) confirms the absence of starting materials. Confirm the amide N-H peak (~6.5 ppm, broad singlet) via 1 H NMR before proceeding to crystallization.

Controlled Crystallization Protocol

-

Solvent System Selection: Dissolve the purified N-benzyl-4-bromo-2-fluorobenzamide in a minimal volume of DCM.

-

Antisolvent Layering: Carefully layer an equal volume of n-hexane over the DCM solution in a narrow crystallization tube.

-

Slow Evaporation: Seal the tube with a perforated film and leave it undisturbed at 20 °C in a vibration-free environment.

-

Causality: Halogenated benzamides possess moderate polarity. DCM provides high solubility, while non-polar hexane acts as an antisolvent. As the highly volatile DCM slowly evaporates through the perforations, the solvent mixture becomes increasingly non-polar. This gradual reduction in solubility keeps the system in the metastable zone, promoting the thermodynamic growth of fewer, larger single crystals rather than a kinetic crash-out of microcrystalline powder.

-

Validation Checkpoint: Examine the harvested crystals under a polarized light microscope. A high-quality single crystal will extinguish light uniformly when rotated by 90°, confirming the absence of multiple crystalline domains (twinning).

Workflow for synthesis, crystallization, and SC-XRD analysis.